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Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectroscopic Profiling of Methoxyiminoacetic Acid Ethyl Esters

Executive Summary: The Criticality of Geometric Isomerism In the development of advanced active pharmaceutical ingredients (APIs), particularly third- and fourth-generation cephalosporin antibiotics, methoxyiminoacetic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Criticality of Geometric Isomerism

In the development of advanced active pharmaceutical ingredients (APIs), particularly third- and fourth-generation cephalosporin antibiotics, methoxyiminoacetic acid ethyl ester derivatives serve as indispensable synthetic intermediates. Compounds such as ethyl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate are heavily utilized to construct the side chains of drugs like cefotaxime and ceftriaxone[1].

From a pharmacological perspective, the geometric isomerism of the oxime ether moiety dictates the drug's efficacy. The Z-isomer (where the methoxy group is syn to the carbonyl/thiazole) provides critical steric shielding to the β-lactam ring, protecting the antibiotic from degradation by bacterial β-lactamase enzymes[2]. Conversely, the E-isomer lacks this protective geometry and is therapeutically inferior. Because these isomers exhibit vastly different biological profiles, establishing a self-validating analytical workflow to unambiguously assign the E/Z configuration via Nuclear Magnetic Resonance (NMR) spectroscopy is a strict regulatory requirement.

Structural Causality and Stereoelectronic Effects

The restricted rotation around the C=N double bond of the methoxyimino group yields two distinct geometric isomers. The differentiation of these isomers in solution-state NMR is governed by fundamental stereoelectronic principles:

  • The Z-Isomer (Syn): The methoxy group (-OCH₃) is positioned on the same side as the ester carbonyl group. The spatial proximity of the oxime oxygen lone pairs and the carbonyl oxygen induces electrostatic repulsion. To minimize this energy state, the molecule adopts a planar conformation that forces the methoxy protons directly into the magnetic deshielding cone of the carbonyl group. This anisotropic effect is the causal factor for the downfield shift of the Z-isomer's methoxy protons[3].

  • The E-Isomer (Anti): The methoxy group is positioned opposite the carbonyl group, keeping the protons outside the primary deshielding zone, resulting in a relative upfield shift.

G Synth Synthesis of Methoxyiminoacetic Acid Ethyl Ester Mix E/Z Isomeric Mixture (Thermodynamic Control) Synth->Mix Sep Chromatographic Separation Mix->Sep Z_Iso Z-Isomer (Syn) Target Active API Sep->Z_Iso E_Iso E-Isomer (Anti) Inactive Byproduct Sep->E_Iso NMR 1D & 2D NMR Structural Elucidation Z_Iso->NMR E_Iso->NMR XRay X-Ray Crystallography (Coplanarity Validation) NMR->XRay

Workflow for the synthesis, separation, and structural validation of E/Z methoxyimino isomers.

Quantitative NMR Spectroscopic Profiling

Based on field-proven analytical data, the following tables summarize the expected 1D ¹H and ¹³C NMR chemical shifts for the core methoxyiminoacetic acid ethyl ester scaffold.

Table 1: Representative ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Functional GroupProton EnvironmentMultiplicityChemical Shift (δ, ppm)IntegrationCoupling (J, Hz)
Ethyl Ester -CH₂-CH₃ Triplet (t)1.30 – 1.353H7.1
Ethyl Ester -O-CH₂ -CH₃Quartet (q)4.30 – 4.382H7.1
Oxime Ether (E) =N-OCH₃ (Anti)Singlet (s)3.85 – 3.953H-
Oxime Ether (Z) =N-OCH₃ (Syn)Singlet (s)4.00 – 4.103H-
Table 2: Representative ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
Carbon EnvironmentHybridizationChemical Shift (δ, ppm)Assignment Rationale
Ester Methyl (-CH₃)sp³14.0 – 14.5Shielded aliphatic carbon.
Ester Methylene (-CH₂-)sp³61.0 – 62.5Deshielded by adjacent ester oxygen.
Methoxyimino (-OCH₃)sp³62.0 – 64.5Highly deshielded by oxime electronegativity.
Imine Carbon (C=N)sp²145.0 – 152.0Characteristic downfield shift of oxime backbone.
Carbonyl Carbon (C=O)sp²161.0 – 165.0Ester carbonyl resonance.

Experimental Methodologies: A Self-Validating Protocol

To guarantee scientific integrity, a single 1D NMR spectrum is insufficient for absolute stereochemical assignment due to potential matrix effects or solvent-induced shifts. A self-validating system requires orthogonal 2D NMR techniques to confirm spatial relationships.

Protocol 1: High-Resolution 1D NMR Acquisition
  • Sample Preparation: Accurately weigh 15 mg of the purified methoxyiminoacetic acid ethyl ester isomer. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as the internal reference standard (δ 0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning and Shimming: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe to the ¹H and ¹³C resonance frequencies. Perform gradient shimming (Z1-Z5) to optimize magnetic field homogeneity, ensuring the solvent lock signal line-width is < 0.5 Hz.

  • ¹H NMR Acquisition: Set the pulse angle to 30° to allow for rapid pulsing. Configure a relaxation delay (D1) of 2.0 seconds. Causality: This delay ensures the complete longitudinal relaxation (T1) of the methoxy protons, which is critical for accurate integration. Acquire 32 to 64 scans.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled sequence (e.g., WALTZ-16). Set the relaxation delay to 2.0–3.0 seconds and acquire a minimum of 1024 scans to compensate for the lower natural abundance of carbon-13.

Protocol 2: 2D NOESY for Unambiguous Geometric Assignment
  • Parameter Optimization: Set up a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to detect through-space dipolar couplings (< 5 Å).

  • Mixing Time (tm) Calibration: Set the mixing time to 400 ms. Causality: Small molecules (MW < 500 Da) in non-viscous solvents tumble rapidly (short correlation time, τc). A longer mixing time is required to allow the NOE to build up before relaxation dissipates the magnetization.

  • Data Acquisition: Acquire 256 increments in the indirect dimension (t1) with 16 scans per increment. Process the data with a sine-bell squared apodization function to enhance resolution.

  • Interpretation: Evaluate the cross-peaks corresponding to the =N-OCH₃ protons (δ ~3.9–4.1 ppm). A strong NOE cross-peak with the adjacent backbone/aryl proton indicates spatial proximity (the E-isomer). The absence of this cross-peak confirms the Z-isomer.

G2 Start Acquire 2D NOESY NMR Spectrum Check Analyze Cross-Peaks for =N-OCH3 (δ ~4.0 ppm) Start->Check Z_Path No NOE with Backbone Proton Check->Z_Path Syn Geometry E_Path Strong NOE with Backbone Proton Check->E_Path Anti Geometry ConcludeZ Assign as Z-Isomer (Syn to Carbonyl) Z_Path->ConcludeZ ConcludeE Assign as E-Isomer (Anti to Carbonyl) E_Path->ConcludeE

Logical decision tree for assigning E/Z stereochemistry using 2D NOESY NMR data.

Advanced Structural Validation via X-Ray Crystallography

While NMR provides robust data regarding solution-state dynamics, single-crystal X-ray diffraction (XRD) serves as the ultimate orthogonal validation method for solid-state geometry. Crystallographic data of related methoxyimino derivatives confirms that the methoxyimino and ester residues are effectively coplanar (r.m.s. deviation ~0.127 Å)[4]. This structural coplanarity physically corroborates the anisotropic deshielding model observed in the NMR spectra, proving that the methoxy protons in the Z-isomer are locked within the deshielding zone of the ester carbonyl.

References[1] Title: Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate | C8H11N3O3S | CID 5371522

Source: PubChem - NIH URL:[Link][4] Title: Ethyl (E)-2-methoxyimino-2-(4-nitrobenzoyl)acetate Source: PMC - NIH URL:[Link][3] Title: Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][2] Title: Appeal decision Appeal No. 2019-1601 Source: Japan Patent Office (JPO) URL:[Link]

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Exploratory

Thermodynamic Stability of Methoxyiminoacetic Acid Ethyl Ester in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary & Scientific Context Methoxyiminoacetic acid ethyl ester—most notably in its functionalized forms such as ethyl (2Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (EMATA) or ethyl (2Z)-2-cyano-2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Methoxyiminoacetic acid ethyl ester—most notably in its functionalized forms such as ethyl (2Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (EMATA) or ethyl (2Z)-2-cyano-2-methoxyiminoacetate —is a foundational chemical intermediate in the synthesis of second, third, and fourth-generation cephalosporin antibiotics (e.g., cefuroxime, cefotaxime, and cefepime).

The pharmacological efficacy of these antibiotics relies entirely on the structural integrity of the (Z)-methoxyimino moiety. This specific configuration provides critical steric hindrance, shielding the delicate β -lactam ring from hydrolysis by bacterial β -lactamases 1. However, handling these esters in aqueous solutions during synthesis, purification, or formulation introduces two primary thermodynamic vulnerabilities: ester hydrolysis and E/Z isomerization .

This whitepaper provides an in-depth analysis of the thermodynamic stability of methoxyiminoacetic acid ethyl esters in aqueous environments, detailing the physicochemical causality behind their degradation and providing field-proven, self-validating experimental protocols for stability profiling.

Thermodynamic Pillars of Aqueous Stability

The stability of methoxyiminoacetic acid ethyl ester in water is governed by two competing thermodynamic pathways. Understanding the activation energies ( Ea​ ) and equilibrium constants ( Keq​ ) of these pathways is essential for optimizing synthetic yields and preventing degradation.

Kinetics of Ester Hydrolysis

In aqueous solutions, the ethyl ester group undergoes hydrolysis to yield the corresponding methoxyiminoacetic acid and ethanol. While the compound is generally stable under standard environmental conditions (neutral pH, 20°C, with typical cephalosporin core structures exhibiting a t1/2​ of 10–18 days 2), the reaction is highly sensitive to pH extremes.

  • Base-Catalyzed Hydrolysis (Saponification): At pH > 8, the reaction proceeds via the BAC​2 mechanism. The hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon. This pathway is irreversible and thermodynamically driven by the formation of the stable carboxylate anion.

  • Acid-Catalyzed Hydrolysis: At pH < 3, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and allowing attack by neutral water molecules.

Thermodynamics of E/Z Isomerization

The methoxyimino group (-C=N-OCH 3​ ) can exist in two geometric configurations: (E) (anti) and (Z) (syn). The (Z)-isomer is overwhelmingly favored thermodynamically due to the minimization of steric repulsion between the methoxy group and the adjacent bulky substituents (e.g., the aminothiazole ring), as well as favorable dipole alignments.

Isomerization in aprotic media typically occurs via the inversion of the nitrogen atom 3. However, in aqueous solutions, protonation of the imine nitrogen can lower the energy barrier for rotation around the C=N bond, facilitating conversion to the unstable (E)-isomer under thermal or UV stress. Industrial processes actively suppress this by maintaining strict temperature controls (e.g., -15°C) during intermediate activation steps to prevent the formation of the yellow, thermodynamically unstable (E)-isomer 4.

Pathways A Methoxyiminoacetic Acid Ethyl Ester (Z-isomer) B Aqueous Hydrolysis (pH < 3 or pH > 8) A->B D Thermal / UV Stress (Protonated State) A->D C Carboxylic Acid + Ethanol (Irreversible) B->C E E-isomer Formation (Thermodynamically Unstable) D->E E->A Thermodynamic Recovery (Slow)

Figure 1: Competing thermodynamic degradation pathways of methoxyiminoacetic acid ethyl ester in aqueous media.

Quantitative Data: Stability Profiles

The following table synthesizes the thermodynamic and kinetic behavior of methoxyiminoacetic acid ethyl ester derivatives in aqueous solutions across varying conditions.

ParameterCondition / EnvironmentObserved Value / Kinetic BehaviorCausality / Mechanism
Hydrolysis Half-Life ( t1/2​ ) pH 7.0, 20°C~10 to 18 DaysNeutral water acts as a weak nucleophile; the ester is relatively stable 2.
Hydrolysis Half-Life ( t1/2​ ) pH 10.0, 25°C< 4 HoursRapid BAC​2 saponification driven by high [OH−] concentration.
Isomerization Ratio (Z:E) Equilibrium, 25°C> 99:1Steric hindrance and dipole minimization heavily favor the (Z)-configuration.
Activation Energy ( Ea​ ) Isomerization (Aprotic)~25 - 30 kcal/molHigh barrier due to required nitrogen inversion 3.
Solubility Profile Water, 25°CSparingly SolubleThe ethyl ester limits aqueous solubility compared to the hydrolyzed acid form 5.

Experimental Methodologies

To ensure scientific integrity, stability testing must utilize self-validating protocols. The following workflows are designed to isolate hydrolysis from isomerization, ensuring that mass balance is maintained and kinetic derivations are accurate.

Protocol 1: pH-Dependent Hydrolysis Kinetics Assay (HPLC-UV)

This protocol determines the pseudo-first-order rate constants ( kobs​ ) for ester hydrolysis.

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 10.0 (e.g., phosphate, acetate, and borate buffers). Ensure constant ionic strength ( μ=0.1 M) using NaCl to prevent salt-effect artifacts.

  • Sample Initiation: Dissolve the methoxyiminoacetic acid ethyl ester in a minimal volume of acetonitrile (e.g., 5% final volume) to ensure complete dissolution before spiking into the pre-equilibrated aqueous buffers at 25°C.

  • Time-Series Sampling: Extract 100 μ L aliquots at predefined intervals. Immediately quench the reaction by diluting 1:1 with cold mobile phase (pH 3.0) to halt base-catalyzed hydrolysis.

  • HPLC Quantification: Inject onto a C18 Reverse-Phase column.

    • Mobile Phase: Gradient of 0.1% TFA in Water / Acetonitrile.

    • Detection: UV at 254 nm.

  • Self-Validation (Mass Balance): Calculate the molar sum of the remaining ester and the formed carboxylic acid. A mass balance of >98% must be maintained throughout the assay to confirm that no secondary degradation (e.g., decarboxylation) is occurring.

Protocol 2: Thermodynamic E/Z Isomerization Assay (NMR)

This protocol forces the formation of the (E)-isomer and tracks the thermodynamic recovery to the (Z)-isomer.

  • Stress Induction: Dissolve the ester in D 2​ O/CD 3​ CN (to maintain aqueous relevance while ensuring solubility). Subject the sample to UV irradiation (254 nm) for 2 hours at 4°C to photochemically force the formation of the (E)-isomer.

  • Baseline Establishment: Immediately acquire a 1 H-NMR spectrum. Quantify the E:Z ratio by integrating the methoxy protons (-OCH 3​ ), which typically exhibit distinct chemical shifts (e.g., (Z) at ~3.9 ppm, (E) at ~4.1 ppm due to differential deshielding).

  • Thermal Relaxation: Incubate the NMR tube in the spectrometer at a constant elevated temperature (e.g., 40°C).

  • Kinetic Tracking: Acquire spectra every 15 minutes for 12 hours. Plot the natural log of the (E)-isomer concentration versus time to determine the first-order rate constant of thermal relaxation back to the (Z)-state.

Workflow S1 1. Buffer Prep & Equilibration S2 2. Analyte Spiking (t=0) S1->S2 S3 3. Time-Series Aliquoting & Quench S2->S3 S4 4. HPLC-UV / NMR Analysis S3->S4 S5 5. Mass Balance & Kinetic Modeling S4->S5

Figure 2: Sequential experimental workflow for profiling the thermodynamic stability of ester intermediates.

Conclusion & Formulation Implications

The thermodynamic stability of methoxyiminoacetic acid ethyl ester in aqueous solutions is a delicate balance dictated by pH and temperature. While the critical (Z)-isomer configuration is thermodynamically favored and inherently stable against spontaneous isomerization at room temperature, the ester linkage remains highly susceptible to hydrolysis at pH > 8 and pH < 3.

For drug development professionals and synthetic chemists, this dictates that aqueous processing of this intermediate must be strictly buffered near neutrality (pH 5.5 - 7.0) and maintained at low temperatures (≤ 4°C) to maximize shelf-life and prevent yield loss through premature saponification.

References

  • Substructure Reactivity Affecting the Manganese Dioxide Oxidation of Cephalosporins - Environmental Science & Technology (ACS Publications). URL: [Link]

  • Improvement in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester - ResearchGate. URL: [Link]

  • Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate CAS 64485-88-7 - Lookchem. URL: [Link]

  • Synthesis, spectral characterization and antifungal activity of N-alkoxy α, β-unsaturated oxime ethers - TERAS (National Academic Digital Library). URL: [Link]

Sources

Foundational

The Physicochemical and Synthetic Profile of Methoxyiminoacetic Acid Ethyl Ester Derivatives in Drug Development

Executive Summary & Structural Causality In the landscape of medicinal chemistry and rational drug design, the methoxyiminoacetic acid ethyl ester moiety represents a critical structural building block. While the simple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the landscape of medicinal chemistry and rational drug design, the methoxyiminoacetic acid ethyl ester moiety represents a critical structural building block. While the simple precursor, ethyl 2-(methoxyimino)-3-oxobutanoate, serves as a foundational intermediate, its fully functionalized derivative—Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (EMATA) —is the industrial standard for synthesizing third-generation cephalosporins ([1]).

The causality behind incorporating the methoxyimino group into the C7 acyl side chain of the β -lactam nucleus is purely mechanistic: the methoxy group provides profound steric hindrance. When locked in the Z (syn) configuration, this moiety folds over the β -lactam ring, shielding the vulnerable amide bond from hydrolytic attack by bacterial β -lactamases. Consequently, mastering the physical properties, stereochemical stability, and synthetic handling of these esters is paramount for pharmaceutical development ([2]).

Physicochemical Profiling

Understanding the physical properties of both the precursor ester and the mature aminothiazole derivative is essential for optimizing downstream extraction, crystallization, and phase-transfer catalysis. Table 1 consolidates the quantitative data for both key variants.

Table 1: Comparative Physical and Chemical Properties

PropertyPrecursor: Ethyl 2-(methoxyimino)-3-oxobutanoateActive Synthon: EMATA (Aminothiazole Derivative)
CAS Number 60846-14-2 ([3])64485-88-7 ([1])
Molecular Formula C₇H₁₁NO₄C₈H₁₁N₃O₃S
Molecular Weight 173.17 g/mol ([4])229.26 g/mol ([5])
Appearance Colorless to pale yellow liquid/solid ([3])Beige to yellow fine crystalline powder ([1])
Melting Point N/A (Often liquid at RT)162–164 °C ([1])
Boiling Point 218.0 °C at 760 mmHg ([4])363.4 °C at 760 mmHg ([1])
Density 1.118 g/cm³ ([4])~1.40 g/cm³ ([1])
Flash Point 85.8 °C ([4])173.6 °C ([1])

Chemical Reactivity & Stereochemical Imperatives

The Z vs. E Isomerization Challenge

The biological efficacy of the final antibiotic is strictly dependent on the Z (syn) geometry of the methoxyimino group. The E (anti) isomer is thermodynamically more stable but biologically inactive because it fails to provide the necessary steric shield over the β -lactam core. Therefore, all synthetic and hydrolytic steps involving the methoxyiminoacetic acid ethyl ester must avoid high temperatures or strong acidic conditions that could trigger Z E isomerization.

Ester Hydrolysis Kinetics

To utilize the ester as a coupling agent (e.g., to attach it to the 7-ACA cephalosporin nucleus), it must first be hydrolyzed to the free carboxylic acid. Base-catalyzed hydrolysis using aqueous NaOH is the industry standard ([6]). The causality here is twofold:

  • Kinetic Control: Mild alkaline conditions at 20–30 °C prevent the thermal isomerization of the Z-oxime.

  • Solubility: The resulting sodium salt of the free acid is highly water-soluble, allowing for facile separation from unreacted organic impurities before acidification and precipitation.

Validated Experimental Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its built-in validation checks. The following methodologies are designed as self-validating systems.

Protocol A: Continuous Synthesis of EMATA

This protocol details the construction of the methoxyimino ester core via a continuous reaction framework, ensuring high throughput and thermal control to preserve the Z-isomer ([7]).

  • Oximation: Charge a reactor with ethyl acetoacetate. Dropwise, add an oximating agent (sodium nitrite in glacial acetic acid, 1:1 ratio) while maintaining the temperature at 0–5 °C.

    • Causality: Low temperature prevents the degradation of the unstable nitroso intermediate.

  • Methylation: Add dimethyl sulfate to the oxime intermediate. Maintain pH using sodium carbonate.

  • Halogenation & Cyclization: Transfer the organic phase to a secondary reactor. Introduce sulfuryl chloride (or bromine) for α -halogenation, followed immediately by an aqueous thiourea solution.

  • Validation Checkpoint 1 (IPC): Pull a sample for HPLC analysis. The reaction is deemed complete when the intermediate 4-chloro-2-methoxyimino ethyl acetoacetate is <0.5%.

  • Isolation: Adjust the pH to 7.0–7.5 using soda ash. Cool the overflow liquid to precipitate the EMATA product. Centrifuge and wash with chilled water. Expected yield: 85–93% ([7]).

Protocol B: Mild Alkaline Hydrolysis to Free Acid

This step prepares the ester for downstream coupling to the cephalosporin core ([6]).

  • Dissolution: Suspend 1.0 equivalent of EMATA in a 20% NaOH aqueous solution (approx. 2.8 volumes relative to the ester).

  • Controlled Hydrolysis: Stir the biphasic mixture continuously at strictly 25 °C to 30 °C for 2 to 5 hours.

    • Causality: Exceeding 30 °C drastically increases the risk of Z to E isomerization.

  • Validation Checkpoint 2 (IPC): Perform TLC (Eluent: Dichloromethane/Methanol 9:1). The ester spot (higher Rf) must be completely absent, leaving only the baseline sodium salt.

  • Decolorization: Add 5% w/w activated carbon, stir for 15 minutes, and filter through a Celite pad.

  • Precipitation: Slowly titrate the filtrate with 2M HCl until the pH reaches 2.5–3.0. Cool to 0 °C to maximize the precipitation of the free 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. Filter and dry under a vacuum.

Mechanistic Visualizations

To conceptualize the synthetic flow and the final application of the ester, the following diagrams map the chemical logic.

EMATA_Synthesis A Ethyl Acetoacetate B Oximation (NaNO2 / AcOH) A->B C Methylation (Dimethyl Sulfate) B->C D Halogenation (SO2Cl2 or Br2) C->D E Cyclization (Thiourea) D->E F EMATA (CAS 64485-88-7) E->F

Figure 1: Step-by-step continuous synthesis workflow of the EMATA derivative.

Coupling_Mechanism N1 EMATA (Ethyl Ester) N2 Alkaline Hydrolysis (NaOH, 25°C) N1->N2 N3 Methoxyiminoacetic Acid (Free Acid) N2->N3 N4 Carboxyl Activation (e.g., PCl5 or DCC/HOBt) N3->N4 N6 3rd Gen Cephalosporin (e.g., Cefotaxime) N4->N6 Acylation N5 7-ACA Core (Cephalosporin Nucleus) N5->N6 Nucleophilic Attack

Figure 2: Mechanistic pathway for hydrolyzing and coupling the methoxyimino ester to the 7-ACA core.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 5371522, Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate." PubChem. Available at:[Link]

  • LookChem. "Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (CAS 64485-88-7) Properties and Synthesis." LookChem Chemical Database. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Third-Generation Cephalosporins via Methoxyiminoacetic Acid Side-Chain Acylation

Introduction: The Architectural Significance of the Methoxyimino Moiety Cephalosporins represent a cornerstone class of β-lactam antibiotics, pivotal in the management of bacterial infections. The evolution to third-gene...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Significance of the Methoxyimino Moiety

Cephalosporins represent a cornerstone class of β-lactam antibiotics, pivotal in the management of bacterial infections. The evolution to third-generation cephalosporins, such as Cefotaxime, was marked by a significant enhancement in their antibacterial spectrum, particularly against Gram-negative bacteria, and increased stability against β-lactamase enzymes—the primary mechanism of bacterial resistance.[1][2] This enhanced stability is largely attributed to a key structural feature: the presence of a (Z)-methoxyimino group on the acylamino side chain at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) nucleus.[1][3]

The synthesis of these advanced antibiotics is a multi-step process, the crux of which is the efficient and stereochemically-controlled acylation of the 7-ACA core. This guide provides a detailed examination of the principles and a representative protocol for this critical transformation, focusing on the use of activated (Z)-(2-aminothiazol-4-yl)-methoxyimino acetic acid derivatives, which are themselves often synthesized from precursors like methoxyiminoacetic acid ethyl ester. The biologically active form is the syn-isomer, and maintaining this configuration is crucial for therapeutic efficacy.[4]

The Core Principle: Activating the Carboxylic Acid for Amidation

The central reaction in forming the final cephalosporin is the creation of an amide bond between the C-7 amino group of 7-aminocephalosporanic acid (7-ACA) and the carboxylic acid of the aminothiazolyl-methoxyimino side chain.[5] A direct reaction between the amine and the carboxylic acid is thermodynamically unfavorable and requires activation of the carboxyl group to facilitate the nucleophilic attack by the amine.

Several strategies have been developed for this activation, each with distinct advantages regarding cost, stability of the intermediate, and reaction conditions:

  • Acid Chlorides : Conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like phosphorus pentachloride or thionyl chloride is a common method.[6][7] However, these intermediates can be unstable and require strictly anhydrous conditions.[8][9]

  • Activated Esters : The side-chain acid can be converted into an activated ester, such as a thioester. The 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM) is a commercially available and efficient reagent for this purpose.[10][11]

  • In Situ Activation : Coupling agents like 4-toluenesulfonyl chloride can be used to form a mixed anhydride in the reaction mixture, which then reacts with 7-ACA.[5][12] Another sophisticated method involves activation with adducts formed from N,N-dimethylformamide (DMF) and sulfuryl chloride or thionyl chloride, such as N,N-dimethylformiminium chloride chlorosulphate (DFCCS), which provides a more practical and cost-effective route.[8][13][14]

To enhance the reaction, the 7-ACA nucleus is often silylated using agents like hexamethyldisilazane (HMDS). This step improves the solubility of 7-ACA in organic solvents (e.g., dichloromethane) and increases the nucleophilicity of the C-7 amino group, facilitating a smoother acylation process.[8][13]

Synthetic Workflow and Chemical Pathway

The overall process can be visualized as a sequence of distinct but interconnected stages, from the preparation of reactants to the final isolation of the active pharmaceutical ingredient.

G cluster_0 Phase 1: Reactant Preparation cluster_1 Phase 2: Core Reaction cluster_2 Phase 3: Isolation & Purification P1 Activation of (Z)-(2-aminothiazol-4-yl)- methoxyimino Acetic Acid C1 Low-Temperature Acylation (Coupling Reaction) P1->C1 P2 Silylation of 7-Aminocephalosporanic Acid (7-ACA) P2->C1 I1 Reaction Quench & Work-up C1->I1 I2 Purification (e.g., Crystallization) I1->I2 I3 Final Product: Cephalosporin Antibiotic I2->I3

Caption: General workflow for cephalosporin synthesis via 7-ACA acylation.

The chemical transformation at the heart of this process involves the formation of the critical amide bond, as illustrated in the synthesis of Cefotaxime.

G SideChain Activated (Z)-(2-aminothiazol-4-yl)- methoxyimino Acetic Acid (Side Chain) Product Cephalosporin Product (e.g., Cefotaxime) SideChain->Product Acylation (Dichloromethane, -55°C) SevenACA Silylated 7-ACA (Cephalosporin Core) SevenACA->Product Plus +

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Application

Application Note: Step-by-Step Hydrolysis of Methoxyiminoacetic Acid Ethyl Ester to Methoxyiminoacetic Acid

Introduction & Scope This application note details the optimized protocol for the hydrolysis of 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid ethyl ester (industrially referred to as methoxyiminoacetic acid ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

This application note details the optimized protocol for the hydrolysis of 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid ethyl ester (industrially referred to as methoxyiminoacetic acid ethyl ester) to its corresponding free acid. This compound is a highly valuable pharmaceutical intermediate, serving as the critical side-chain precursor for synthesizing third- and fourth-generation cephalosporin antibiotics, such as cefotaxime, ceftriaxone, and cefixime[1].

The following guide is designed for drug development professionals and synthesizes field-proven methodologies with the mechanistic causality behind reagent selection, temperature control, and pH adjustments to ensure high yield and isomeric purity.

Mechanistic Principles & Causality

The transformation is driven by base-catalyzed ester hydrolysis (saponification) followed by targeted isoelectric precipitation. Understanding the "why" behind these conditions is critical for scale-up and reproducibility:

  • Alkaline Hydrolysis (Saponification): The use of a 20% sodium hydroxide (NaOH) solution provides the necessary hydroxide nucleophiles to cleave the ethyl ester bond, forming the water-soluble sodium salt of the carboxylic acid[2].

  • Strict Temperature Control (25–30 °C): The reaction must be maintained at ambient to slightly elevated temperatures. Exceeding 30 °C risks the thermal degradation of the sensitive aminothiazole ring and promotes the unwanted isomerization of the active (Z)-methoxyimino group to the inactive (E)-isomer[1].

  • Isoelectric Precipitation (pH 2.5–3.0): The addition of hydrochloric acid (HCl) protonates the carboxylate. The target pH of 2.5–3.0 is not arbitrary; it aligns precisely with the optimal precipitation point of the zwitterionic aminothiazole-carboxylic acid product, ensuring maximum crystallization and recovery from the aqueous phase[2].

Workflow Visualization

Workflow A Methoxyiminoacetic Acid Ethyl Ester B Saponification (20% NaOH, 25-30°C, 3h) A->B C Decolorization (Activated Carbon) B->C D Acidification (HCl to pH 2.5-3.0) C->D E Crystallization (Cool to < 0°C) D->E F Crude Product (Yield: ~95%) E->F G Refining (Methanol Reflux, 6h) F->G H Pure Methoxyiminoacetic Acid (Purity ≥ 99.1%) G->H

Workflow for the hydrolysis and purification of methoxyiminoacetic acid.

Materials and Reagents

ReagentFunctionSpecification / Concentration
Methoxyiminoacetic acid ethyl ester Starting MaterialSynthesized precursor (ATMAA ethyl ester)
Sodium Hydroxide (NaOH) Hydrolysis Base20% aqueous solution (w/v)
Hydrochloric Acid (HCl) Acidifying AgentConcentrated or 6M (to adjust pH)
Activated Carbon Decolorizing AgentPharmaceutical grade
Methanol Refining SolventHPLC or Reagent grade
Deionized Water Solvent / Wash18.2 MΩ·cm

Step-by-Step Experimental Protocol

Note: This protocol incorporates self-validating in-process controls (IPCs) to ensure reproducibility and quality assurance.

Step 1: Saponification (Base Addition)
  • In a temperature-controlled reaction vessel, add 95 mL of 20% sodium hydroxide solution for every standard equivalent (approx. 30-35 g) of methoxyiminoacetic acid ethyl ester[2].

  • Initiate mechanical stirring and slowly introduce the ester substrate.

  • Causality & IPC: Maintain the internal temperature strictly between 25 °C and 30 °C using a cooling jacket. Stir for exactly 3 hours.

    • Self-Validation: Monitor the disappearance of the ester via TLC or HPLC. The reaction is deemed complete when the ester peak area is <0.5%.

Step 2: Decolorization & Filtration
  • Upon confirmed reaction completion, add 2-3% (w/w relative to theoretical yield) of activated carbon to the alkaline solution.

  • Stir for 15–30 minutes at the reaction temperature.

  • Filter the mixture through a Celite pad or a fine-porosity filter to remove the carbon. Wash the filter cake with a minimal amount of deionized water.

  • Causality: Activated carbon adsorbs colored polymeric byproducts and trace organic impurities formed during upstream cyclization, preventing them from co-crystallizing with the final product[1].

Step 3: Acidification and Crystallization
  • Transfer the clear, pale-yellow filtrate to a crystallization vessel equipped with a calibrated pH meter.

  • Under vigorous stirring, add hydrochloric acid dropwise to adjust the pH to 2.5–3.0[2].

  • Causality: This specific pH range forces the protonation of the carboxylate salt into the free acid, drastically reducing its aqueous solubility.

  • Gradually cool the suspension to below 0 °C (typically -5 °C to 0 °C) and hold for 1–2 hours to maximize crystal growth.

Step 4: Isolation of Crude Product
  • Centrifuge or vacuum-filter the cold suspension.

  • Wash the collected crystals with ice-cold deionized water to remove residual sodium chloride salts.

  • Dry the crude product under a vacuum at 40 °C.

  • Self-Validation: Weigh the crude product. The expected crude yield is approximately 94.6% to 95.3%[1].

Step 5: Refining and Purification
  • Suspend the crude product in methanol (approx. 3-5 volumes relative to crude weight).

  • Heat the suspension to reflux and maintain for 6 hours[2].

  • Causality: Methanol dissolves the target acid while leaving behind insoluble inorganic impurities. The extended reflux ensures complete dissolution and structural stabilization.

  • Cool the solution slowly to below 0 °C to induce recrystallization.

  • Centrifuge, wash with a minimal amount of cold methanol, and dry under vacuum.

Quantitative Data Summary

ParameterExpected ValueSignificance
Crude Yield 94.4% – 95.3%Indicates high efficiency of the saponification and precipitation steps[1].
Refined Yield ≥ 90.5%Accounts for minor material losses during methanol recrystallization[2].
Purity (HPLC) ≥ 99.06%Meets pharmaceutical-grade standards for cephalosporin synthesis[2].
Melting Point 182.1 °C – 183.9 °CConfirms the identity and high purity of the (Z)-isomer[1].

References

  • Synthetic method of 2-(2-amino-4-thiazolyl)-2-(Z)

Sources

Method

Amidation of Methoxyiminoacetic Acid Ethyl Ester with Primary Amines: A Detailed Guide to Protocols and Mechanisms

Abstract This application note provides comprehensive protocols and mechanistic insights for the amidation of methoxyiminoacetic acid ethyl ester with primary amines. This transformation is a critical step in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides comprehensive protocols and mechanistic insights for the amidation of methoxyiminoacetic acid ethyl ester with primary amines. This transformation is a critical step in the synthesis of numerous pharmaceutically important compounds, particularly in the creation of the side chains of third-generation cephalosporin antibiotics like cefotaxime.[1][2] We will explore various coupling methodologies, with a primary focus on carbodiimide-mediated reactions, detailing the roles of common reagents, and providing step-by-step experimental procedures. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a blend of theoretical understanding and practical, field-proven protocols.

Introduction: The Significance of the Methoxyimino Amide Moiety

The methoxyiminoacetic acid amide scaffold is a privileged structural motif in medicinal chemistry. Its presence in the side chain of β-lactam antibiotics, such as cefotaxime, confers enhanced stability against β-lactamase enzymes, thereby broadening their spectrum of antibacterial activity.[1] The synthesis of these crucial side chains typically involves the formation of an amide bond between a methoxyiminoacetic acid derivative and a primary amine.

The direct amidation of methoxyiminoacetic acid ethyl ester with a primary amine presents a thermodynamic challenge. The reaction between a carboxylic acid (or its ester) and an amine is often an equilibrium process that requires activation of the carboxylic acid component to proceed efficiently.[3] This guide will delve into the most common and effective strategies to achieve this transformation.

Mechanistic Overview: Activating the Carboxyl Group

The key to a successful amidation reaction lies in the activation of the carboxyl group of the methoxyiminoacetic acid derivative. While the ethyl ester can undergo aminolysis directly, this often requires harsh conditions such as high temperatures.[4] A more controlled and widely adopted approach is to first hydrolyze the ester to the corresponding carboxylic acid and then employ a coupling agent.

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are among the most utilized coupling agents for amide bond formation.[3][5] The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[3][6] This intermediate is then susceptible to nucleophilic attack by the primary amine, yielding the desired amide and a urea byproduct.[3][6]

To enhance the efficiency of the coupling and suppress side reactions like racemization and the formation of stable N-acylureas, additives such as 1-Hydroxybenzotriazole (HOBt) are frequently incorporated.[5][6][7] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards amines.[7][8]

Amidation_Mechanism CarboxylicAcid R-COOH (Methoxyiminoacetic acid) O_Acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_Acylisourea + EDC EDC EDC Amide R-CONH-R' (Product) O_Acylisourea->Amide + R'-NH2 Urea Urea (Byproduct) O_Acylisourea->Urea HOBt HOBt (Additive) ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Amine R'-NH2 (Primary Amine) ActiveEster->Amide + R'-NH2 EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_additive Additive Action cluster_coupling Coupling Phase CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC Urea Urea Byproduct EDC->Urea ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster + HOBt Amide Amide Product O_Acylisourea->Amide + R'-NH2 (Direct path) HOBt HOBt HOBt->ActiveEster ActiveEster->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Sources

Application

Application Note: Catalytic Hydrogenation Techniques for Methoxyiminoacetic Acid Ethyl Ester

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols Executive Summary & Mechanistic Context Ethyl 2-(methoxyimino)aceta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Executive Summary & Mechanistic Context

Ethyl 2-(methoxyimino)acetate is a highly versatile building block in pharmaceutical synthesis, frequently utilized in the development of cephalosporin antibiotics and unnatural amino acid derivatives. The catalytic hydrogenation of this oxime ether presents a classic chemoselectivity challenge: the competition between C=N double bond saturation and N–O bond hydrogenolysis.

Because the N–O bond possesses a relatively low bond dissociation energy (~55 kcal/mol), it is highly susceptible to reductive cleavage [1, 2]. Consequently, the choice of catalyst and hydrogen source dictates the reaction pathway, leading to two entirely divergent product profiles:

  • Complete Reduction (N–O Cleavage): Yields ethyl 2-aminoacetate (glycine ethyl ester).

  • Selective Reduction (N–O Preservation): Yields ethyl 2-(methoxyamino)acetate.

As a Senior Application Scientist, it is critical to understand the causality behind these outcomes. Heterogeneous catalysts (e.g., Pd/C) operate via an inner-sphere, surface-mediated mechanism that readily inserts into the labile N–O bond, driving hydrogenolysis [2]. Conversely, homogeneous Asymmetric Transfer Hydrogenation (ATH) utilizing Ruthenium-based Noyori-Ikariya complexes operates via an outer-sphere mechanism. The metal-ligand bifunctional catalyst delivers a hydride and a proton simultaneously to the C=N π∗ orbital, entirely bypassing the N–O σ∗ orbital and preserving the methoxy ether linkage [1].

ReactionPathways Substrate Ethyl 2-(methoxyimino)acetate (Oxime Ether) Intermediate Ethyl 2-(methoxyamino)acetate (Selective C=N Reduction) Substrate->Intermediate Ru-TsDPEN / HCOOH (Outer-Sphere Transfer) Product Ethyl 2-aminoacetate (N-O Cleavage / Over-reduction) Substrate->Product Pd/C / H2 (Surface-Mediated Cleavage) Intermediate->Product Harsh Conditions (Prolonged H2/Pd)

Divergent catalytic hydrogenation pathways for ethyl 2-(methoxyimino)acetate.

Catalyst Performance & Selectivity Profiling

To guide experimental design, the quantitative data below summarizes the expected outcomes when subjecting ethyl 2-(methoxyimino)acetate to various catalytic environments.

Table 1: Catalyst Comparison and Chemoselectivity Data

Catalyst SystemHydrogen SourcePressure / TempPrimary ProductN–O CleavageEnantioselectivity (ee)
10% Pd/C H 2​ Gas40-50 psi / 25°CEthyl 2-aminoacetate>95%N/A (Achiral)
Raney Nickel H 2​ Gas15-30 psi / 25°CEthyl 2-aminoacetate>90%N/A (Achiral)
Ru-TsDPEN HCOOH / NEt 3​ Atmospheric / 25°CEthyl 2-(methoxyamino)acetate<5%Up to 99%
B(C 6​ F 5​ ) 3​ (FLP) H 2​ Gas100 bar / 60°CEthyl 2-(methoxyamino)acetate<2%N/A (Racemic)

Note: The Ru-TsDPEN system represents the state-of-the-art for preserving the N–O bond while inducing chirality, adapted from recent advances in α -methoxyimino ester reductions [1].

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control steps ensure that deviations in catalyst activity or substrate purity are caught early in the workflow.

Protocol A: Complete Hydrogenation to Ethyl 2-Aminoacetate Hydrochloride

Objective: Intentional N–O bond cleavage to yield the primary amine.

Reagents & Materials:

  • Ethyl 2-(methoxyimino)acetate (10.0 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (0.10 eq, 1.0 mmol Pd)

  • Absolute Ethanol (50 mL)

  • Concentrated HCl (37%, 1.2 eq)

  • Hydrogen gas (High purity)

Step-by-Step Methodology:

  • Preparation: In a thoroughly purged Parr hydrogenation bottle, dissolve 10.0 mmol of ethyl 2-(methoxyimino)acetate in 50 mL of absolute ethanol.

  • Acidification: Add 1.2 equivalents of concentrated HCl. Causality Note: The acid protonates the resulting primary amine immediately upon formation, preventing unwanted dimerization or nucleophilic attack on the ester carbonyl.

  • Catalyst Addition: Carefully add the 10% Pd/C under a blanket of Argon to prevent auto-ignition of the solvent vapors.

  • Hydrogenation: Secure the bottle in the Parr shaker. Purge the vessel with H 2​ three times, then pressurize to 45 psi. Shake at 25°C for 4-6 hours.

  • Validation Check: Monitor the pressure drop. A theoretical uptake of 2 equivalents of H 2​ (one for C=N, one for N–O) indicates reaction completion.

  • Workup: Vent the H 2​ gas and purge with Argon. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with 20 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 2-aminoacetate hydrochloride as a white crystalline solid.

Protocol B: Selective Asymmetric Transfer Hydrogenation (ATH)

Objective: N–O bond preservation to yield enantiopure Ethyl (S)-2-(methoxyamino)acetate.

Reagents & Materials:

  • Ethyl 2-(methoxyimino)acetate (5.0 mmol)

  • RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.01 eq, 1 mol%)

  • Formic acid / Triethylamine (HCOOH/NEt 3​ ) 5:2 azeotropic mixture (5.0 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Workflow Start Start: Equipment Purge (Argon/N2) Step1 1. Catalyst Activation RuCl(p-cymene)[(S,S)-Ts-DPEN] Start->Step1 Step2 2. Substrate Addition Ethyl 2-(methoxyimino)acetate in DMF Step1->Step2 Step3 3. H-Donor Introduction HCOOH / NEt3 (5:2 azeotrope) Step2->Step3 Step4 4. Reaction Monitoring HPLC/TLC at 25°C for 16-24h Step3->Step4 Step5 5. Aqueous Workup EtOAc extraction, Brine wash Step4->Step5 End End: Product Isolation Flash Chromatography Step5->End

Step-by-step workflow for the asymmetric transfer hydrogenation (ATH) protocol.

Step-by-Step Methodology:

  • System Purge: Flame-dry a 50 mL Schlenk flask and backfill with Argon (repeat 3x) to ensure a strictly oxygen-free environment.

  • Catalyst & Substrate Loading: Add 1 mol% of RuCl(p-cymene)[(S,S)-Ts-DPEN] and 5.0 mmol of ethyl 2-(methoxyimino)acetate to the flask.

  • Solvation: Inject 15 mL of anhydrous, degassed DMF. Stir for 5 minutes at 25°C to ensure complete dissolution.

  • H-Donor Introduction: Dropwise, inject 5.0 mL of the HCOOH/NEt 3​ (5:2) azeotropic mixture. Causality Note: Formic acid acts as the hydride source, while triethylamine buffers the system. The slow addition prevents rapid off-gassing of CO 2​ , which drives the catalytic cycle forward.

  • Reaction Monitoring: Stir the reaction at 25°C. Pull 50 μ L aliquots every 4 hours for HPLC analysis (UV detection at 210 nm). The reaction is typically complete within 16-24 hours.

  • Quenching & Extraction: Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO 3​ (2 x 20 mL) to neutralize residual formic acid, followed by brine (2 x 20 mL) to remove DMF.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure ethyl (S)-2-(methoxyamino)acetate.

References

  • Enantioselective Transfer Hydrogenation of α -Methoxyimino- β -keto Esters Journal of Organic Chemistry, 2024, 89(18), 12902-12911. URL:[Link] [1]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines Molecules, 2023, 28(6), 2816. URL:[Link][2]

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Methoxyiminoacetic Acid Ethyl Ester Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating protocols for C–C bond formation. Introduction & Strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating protocols for C–C bond formation.

Introduction & Strategic Relevance

Methoxyiminoacetic acid ethyl ester (ethyl 2-(methoxyimino)acetate) is a highly versatile building block in the synthesis of complex pharmacophores and toxophores. While the unactivated ester is widely used in condensation reactions to form aminothiazole side chains for third-generation cephalosporins (e.g., cefotaxime), its halogenated derivative—ethyl 2-bromo-2-(methoxyimino)acetate —serves as a potent electrophile in transition-metal-catalyzed cross-coupling reactions [1].

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this bromo-derivative with arylboronic acids is the premier industrial route for synthesizing 2-aryl-2-(methoxyimino)acetates. This structural motif is the critical pharmacophore in the strobilurin class of agricultural fungicides (e.g., Kresoxim-methyl), functioning as a quinone outside inhibitor (QoI) of the cytochrome bc1 complex [2].

Mechanistic Insights & Causality

To achieve high yields and stereochemical fidelity, it is critical to understand the causality behind the catalytic cycle:

  • Transmetalation & The Role of the Base: An inorganic base (typically Na2​CO3​ or K3​PO4​ ) is strictly required. The base hydroxylates the arylboronic acid to form a reactive, electron-rich boronate complex [ArB(OH)3​]− , which facilitates the transfer of the aryl group to the Pd(II) center. A biphasic solvent system (e.g., Toluene/ H2​O ) is employed to dissolve both the organic substrates and the inorganic base salts.

  • Reductive Elimination & Stereocontrol: The formation of the new C–C bond regenerates the Pd(0) catalyst. Crucially, the biological activity of the resulting product relies heavily on the (E)-configuration of the methoxyimino group. The bulky ligands on the palladium complex and the steric hindrance during reductive elimination thermodynamically favor the formation of the (E)-isomer, minimizing steric repulsion between the methoxy group and the newly introduced aryl ring [3].

Experimental Workflow & Protocol

The following protocol describes the synthesis of ethyl (E)-2-(2-methylphenyl)-2-(methoxyimino)acetate, mimicking the core coupling step of commercial strobilurin synthesis.

Materials Required
  • Electrophile: Ethyl 2-bromo-2-(methoxyimino)acetate (1.0 equiv, 10 mmol)

  • Nucleophile: 2-Methylphenylboronic acid (1.2 equiv, 12 mmol)

  • Catalyst: Pd(PPh3​)4​ (0.05 equiv, 5 mol%)

  • Base: 2M aqueous Na2​CO3​ (2.5 equiv, 25 mmol)

  • Solvent: Toluene (Degassed, 40 mL)

Step-by-Step Methodology
  • System Degassing (Critical Step): Add toluene (40 mL) to a 100 mL round-bottom flask. Sparge the solvent with argon or nitrogen for 15 minutes. Causality: Oxygen rapidly deactivates the Pd(0) catalyst via oxidation to inactive Pd(II) species, stalling the reaction.

  • Reagent Loading: Under a positive flow of argon, add the ethyl 2-bromo-2-(methoxyimino)acetate, 2-methylphenylboronic acid, and Pd(PPh3​)4​ .

  • Base Addition: Add the 2M aqueous Na2​CO3​ solution. The reaction mixture will form a biphasic system.

  • Reflux & Stirring: Heat the biphasic mixture to 90 °C with vigorous stirring (≥800 rpm). Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic phase (containing the Pd-complex) and the aqueous phase (containing the active boronate).

  • Workup: After 4-6 hours, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and separate the phases. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the (E)-isomer.

Self-Validation & Quality Control Checkpoints
  • Checkpoint 1 (Visual Catalyst Activation): Upon reaching 60–70 °C, the initial yellow heterogeneous suspension should transition to a deep orange/red homogeneous organic layer. This color shift validates the formation of the active Pd(0) species and successful oxidative addition.

  • Checkpoint 2 (TLC Monitoring): The starting bromo-ester is highly UV-active and stains dark brown with KMnO4​ . Reaction completion is validated by the total disappearance of this spot and the emergence of a new, lower- Rf​ UV-active spot (the coupled product).

  • Checkpoint 3 (Stereochemical Fidelity via NMR): In the 1H NMR spectrum of the purified product, the (E)-isomer exhibits a diagnostic, sharp singlet for the −OCH3​ protons at approximately 3.95–4.05 ppm . A signal shifted further upfield indicates contamination by the (Z)-isomer.

Optimization of Reaction Conditions

To maximize the (E)-isomer yield and overall conversion, various catalytic systems and biphasic environments must be evaluated. The data below summarizes the optimization landscape for this specific coupling.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent System (4:1)Temp (°C)Yield (%)(E):(Z) Ratio
1 Pd(PPh3​)4​ Na2​CO3​ (aq)Toluene / H2​O 908595:5
2 Pd(dppf)Cl2​ K3​PO4​ (aq)Dioxane / H2​O 908892:8
3 Pd(OAc)2​ / SPhos K2​CO3​ (aq)THF / H2​O 709498:2
4 Pd(PPh3​)4​ Et3​N (neat)DMF (Anhydrous)1004280:20

Data Insight: Entry 3 demonstrates that utilizing a highly active, electron-rich biaryl phosphine ligand (SPhos) allows for lower reaction temperatures, which suppresses thermal isomerization and significantly enhances the stereoselectivity toward the desired (E)-isomer. Entry 4 validates that anhydrous, organic-base conditions are highly inefficient for this specific substrate class.

Catalytic Pathway Visualization

The following diagram maps the logical flow of the Suzuki-Miyaura cross-coupling specific to the methoxyiminoacetate system.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd  Step 1 TransMet Transmetalation Pd(II)-Aryl Complex OxAdd->TransMet  Step 2 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim  Step 3 RedElim->Pd0  Regeneration Product Ethyl 2-aryl-2- (methoxyimino)acetate RedElim->Product Substrate Ethyl 2-bromo-2- (methoxyimino)acetate Substrate->OxAdd Boronic Arylboronic Acid + Aqueous Base Boronic->TransMet

Catalytic cycle of the Suzuki-Miyaura cross-coupling of ethyl 2-bromo-2-(methoxyimino)acetate.

References

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.[Link]

  • Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews.[Link]

  • Preparation of 2-aryl-2-(methoxyimino)acetate esters via palladium-catalyzed cross-coupling reaction of arylboronic acids and 2-(methoxyimino)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methoxyiminoacetic Acid Ethyl Ester Saponification

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this definitive guide to resolve yield and purity bottlenecks during the saponification of methoxyiminoacetic acid eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this definitive guide to resolve yield and purity bottlenecks during the saponification of methoxyiminoacetic acid ethyl esters. This guide specifically focuses on the widely used cephalosporin intermediate, ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (ATMAA ester)[1], but the mechanistic principles apply broadly to similar oxime-ether hydrolyses.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My conversion is >99% by HPLC, but my isolated yield is below 60%. Where is my product going? A1:

  • Causality: The saponified product is highly water-soluble. If you over-acidify or under-acidify during the aqueous workup, the product remains dissolved in the mother liquor. The ATMAA molecule contains both a basic aminothiazole ring and an acidic carboxylic acid.

  • Solution: You must adjust the pH precisely to its isoelectric point (pI). Cool the reaction to <5 °C and carefully add hydrochloric acid until the pH is exactly 2.5–3.0[2]. At this precise zwitterionic state, the molecule's net charge is zero, minimizing its aqueous solubility and forcing rapid crystallization.

Q2: I am seeing a 15–20% drop in yield due to a co-eluting impurity with the same molecular weight. What is causing this? A2:

  • Causality: You are observing the (E)-isomer. While the (Z)-isomer is strictly required for the efficacy of downstream antibiotics like cefotaxime[3], the (E)-isomer is thermodynamically more stable. Under harsh basic conditions, the reversible addition of hydroxide to the C=N imine bond allows free rotation, leading to Z-to-E isomerization[4].

  • Solution: Strictly control the internal temperature between 25 °C and 30 °C during base addition[2]. Never exceed 2.0 equivalents of NaOH, as excess base drives the nucleophilic addition that causes this isomerization.

Q3: The reaction stalls at 80% conversion. Should I increase the NaOH concentration or boil the mixture? A3:

  • Causality: Stalling is typically a biphasic mass-transfer issue, not a kinetic limitation. The starting ethyl ester is lipophilic and has poor aqueous solubility. Heating the mixture will only accelerate degradation and (E)-isomer formation[4].

  • Solution: Introduce a water-miscible co-solvent (such as methanol) to bridge the organic and aqueous phases. A homogeneous system ensures complete conversion without the need for destructive thermal forcing.

Quantitative Parameter Optimization

To maintain scientific integrity and reproducibility, ensure your reaction parameters stay within the optimized ranges outlined below. Deviations directly impact the thermodynamic and kinetic stability of the product.

ParameterSub-optimal RangeOptimized RangeMechanistic Effect
Base Equivalents > 3.0 eq1.5 – 2.0 eqExcess base drives nucleophilic addition to the C=N bond, facilitating Z E isomerization.
Temperature > 40 °C25 – 30 °CHigher temperatures accelerate degradation and thermodynamic equilibration to the (E)-isomer.
Co-solvent None (Biphasic)1:1 MeOH/WaterEster is lipophilic; lack of co-solvent causes mass-transfer limitations and stalled kinetics.
Workup pH < 1.0 or > 4.02.5 – 3.0Product is zwitterionic. Deviation from the isoelectric point causes massive yield loss to the aqueous phase.

Standard Operating Procedure: Optimized Saponification & Isolation

This protocol is designed as a self-validating system. Do not skip the HPLC monitoring step, as TLC cannot reliably resolve the (Z) and (E) isomers.

Step 1: Substrate Dissolution Suspend 1.0 equivalent of ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate in a 1:1 mixture of Methanol and Water (approx. 5 volumes total).

  • Causality: Methanol acts as a phase-transfer bridge, ensuring the lipophilic ester is accessible to the aqueous hydroxide without requiring harsh heating.

Step 2: Controlled Saponification Cool the suspension to 20 °C. Begin dropwise addition of 20% aqueous Sodium Hydroxide (1.5 to 2.0 equivalents)[2]. Maintain the internal temperature strictly between 25 °C and 30 °C during addition.

  • Causality: Exceeding 30 °C promotes nucleophilic attack on the imine bond, leading to Z-to-E isomerization and potential degradation of the thiazole ring.

Step 3: Reaction Monitoring Stir the mixture for 2 to 3 hours[2]. Monitor by HPLC to accurately resolve the (Z) and (E) isomers and confirm >99% consumption of the starting material.

Step 4: Quenching and Isoelectric Precipitation Once complete, add activated carbon for decolorization, stir for 15 minutes, and filter[1]. Cool the filtrate to <5 °C. Slowly add 6M Hydrochloric Acid to adjust the pH precisely to 2.5–3.0[2].

  • Causality: This pH corresponds to the zwitterionic isoelectric point of the aminothiazole-carboxylic acid. Deviating from this narrow window will re-solubilize the product as either a hydrochloride salt or a sodium carboxylate.

Step 5: Isolation Age the slurry at 0 °C for 1 hour to maximize crystal growth. Centrifuge or filter the precipitate, wash with ice-cold water, and dry under vacuum at 40 °C to yield the crude (Z)-acid.

  • Validation: Expected yield is >94% with an (E)-isomer impurity profile of <0.5%[2].

Troubleshooting Decision Tree

Use the following logical workflow to diagnose and resolve yield drops during your campaigns.

TroubleshootingFlow Start Low Yield Detected in Saponification CheckHPLC Analyze Crude by HPLC (Check Mass Balance) Start->CheckHPLC Isomer High (E)-Isomer Impurity CheckHPLC->Isomer Unreacted Significant Unreacted Ethyl Ester CheckHPLC->Unreacted Aqueous Product Lost in Aqueous Mother Liquor CheckHPLC->Aqueous FixIsomer Reduce Temp to 25-30°C Decrease Base Excess Isomer->FixIsomer FixUnreacted Add Methanol/THF Co-solvent (1:1 v/v) Unreacted->FixUnreacted FixAqueous Optimize Workup: Adjust pH to 2.5-3.0 at <5°C Aqueous->FixAqueous

Workflow for diagnosing and resolving low yields in methoxyiminoacetic acid ester saponification.

References

  • LookChem: Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate Properties and Preparation.[1] URL:[Link]

  • ResearchGate: Improvement in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester.[4] URL:[Link]

  • PubMed (Farmaco): A rapid procedure to prepare cefotaxime.[3] URL:[Link]

Sources

Optimization

Technical Support Center: Catalytic Optimization for Methoxyiminoacetic Acid Ethyl Ester Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing bottlenecks in cephalosporin interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing bottlenecks in cephalosporin intermediate synthesis.

Methoxyiminoacetic acid ethyl ester (often isolated as ATMAE) and its hydrolyzed free-acid form (ATMAA) are critical building blocks for third- and fourth-generation cephalosporins. However, the catalytic steps governing their synthesis (methylation) and downstream conversion (thioesterification) are notoriously sensitive to phase transfer inefficiencies and moisture poisoning.

This guide moves beyond basic instructions to explain the causality behind experimental failures, providing self-validating protocols to maximize your conversion rates.

Catalytic Pathway Visualization

Understanding the exact stage of your catalytic bottleneck is the first step in troubleshooting. The workflow below maps the transformation from raw precursors to the final active ester, highlighting the critical catalytic nodes.

G A Ethyl Acetoacetate B 2-Hydroxyimino Ethyl Acetoacetate A->B Oximation (NaNO2 / AcOH) C Ethyl 2-Methoxyiminoacetoacetate B->C Methylation (Me2SO4, PTC Catalyst, pH 8-10) D ATMAE (Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate) C->D Chlorination & Cyclization (Thiourea) E ATMAA (Methoxyiminoacetic Acid) D->E Saponification (NaOH then HCl) F AE-Active Ester (Thioesterification) E->F Catalytic Thioesterification (PPh3, TEA, Dibenzothiazole disulfide)

Catalytic workflow for methoxyiminoacetic acid ethyl ester synthesis and downstream thioesterification.

Troubleshooting & Mechanistic FAQs

Q1: Why is my conversion rate stalling at 60-70% during the methylation of 2-hydroxyimino ethyl acetoacetate to ethyl 2-methoxyiminoacetoacetate? The Causality: This is a classic interfacial mass transfer limitation. The reaction is biphasic: your methylating agent (dimethyl sulfate) resides in the organic phase, while the reactive sodium salt of the oxime is trapped in the aqueous phase. Without an efficient Phase Transfer Catalyst (PTC), the two reagents rarely collide. The Solution: Introduce Polyethylene Glycol (PEG) or a quaternary ammonium salt (like tetramethylammonium chloride) at 0.5% to 10% of the weight of the ethyl acetoacetate[1]. PEG wraps around the sodium cation, creating a lipophilic complex that drags the reactive oximate anion across the boundary into the organic phase, driving conversion rates above 95%. Maintain the pH strictly between 8.0 and 10.0 at 10–14 °C to prevent the competitive hydrolysis of dimethyl sulfate[1].

Q2: I am experiencing poor yields and catalyst degradation during the thioesterification of methoxyiminoacetic acid (ATMAA) to AE-active ester. What is going wrong? The Causality: The synthesis of AE-active ester relies on a Triphenylphosphine (PPh3) and Triethylamine (TEA) catalytic redox system[2]. PPh3 reacts with dibenzothiazole disulfide to form a highly electrophilic sulfenylphosphonium intermediate. If your ATMAA substrate contains residual moisture, water acts as a competing nucleophile. It rapidly hydrolyzes the phosphonium intermediate into inert triphenylphosphine oxide (OPPh3) before the ATMAA carboxylic acid can attack it, permanently quenching the catalyst[3]. The Solution: You must perform an azeotropic dehydration using a solvent like acetonitrile prior to catalyst addition. The moisture content of the reaction matrix must be strictly reduced to < 0.1% before introducing PPh3 and TEA[3].

Q3: Why am I observing stereoisomeric flipping (loss of the Z-isomer to the E-isomer) during the catalytic conversion? The Causality: The (Z)-methoxyimino configuration is essential for the biological efficacy of the final antibiotic, but it is thermodynamically less stable than the (E)-isomer. Excessive thermal stress during exothermic catalytic additions provides the activation energy required for the C=N double bond to rotate. The Solution: Keep the reaction temperature strictly controlled. During the addition of activating agents and catalysts, cool the reactor to 0–10 °C[3]. Once the reactive intermediate is formed, the temperature can be carefully managed, but thermal spikes must be avoided to lock the stereocenter in the (Z)-configuration.

Quantitative Benchmarking Data

To aid in your experimental design, reference the following tables which quantify the impact of catalyst selection and reaction conditions on conversion rates.

Table 1: Phase Transfer Catalyst (PTC) Efficacy in Methylation

Catalyst TypeConcentration (w/w)Interfacial Mass TransferObserved Conversion Rate (%)
None (Control)0%Poor< 45%
Benzyltrimethylammonium chloride2.0%Moderate82%
Tetrabutylammonium bromide (TBAB)1.5%High91%
Polyethylene Glycol (PEG)0.5% - 10.0%Optimal> 96%

Table 2: Impact of Residual Moisture on PPh3/TEA Catalyzed Thioesterification

Moisture Content (%)Phosphonium Intermediate StabilityReaction Time (hrs)AE-Active Ester Yield (%)
> 2.0%Rapidly Hydrolyzed (Catalyst Quenched)> 8< 40%
1.0% - 2.0%Partially Compromised665%
0.1% - 0.5%Stable488%
< 0.1% (Azeotropically Dried)Highly Stable394.3% - 98.1%
Validated Experimental Protocols (SOPs)

Every protocol must be a self-validating system. By monitoring pH and moisture at the specified checkpoints, you guarantee the success of the subsequent catalytic steps.

SOP 1: Phase-Transfer Catalyzed Methylation to Ethyl 2-Methoxyiminoacetoacetate

Objective: Maximize conversion of 2-hydroxyimino ethyl acetoacetate using PTC.

  • Preparation: Transfer the organic phase containing 2-hydroxyimino ethyl acetoacetate into a reaction flask.

  • Aqueous Buffer & Catalyst Addition: Add 100 mL of 20% sodium carbonate solution to establish the biphasic system. Introduce 0.4 g of Polyethylene Glycol (PEG) as the phase transfer catalyst[1].

  • Controlled Methylation: Begin dropwise addition of dimethyl sulfate (approx. 19 mL).

  • Critical Parameters: Strictly control the reaction temperature between 10 °C and 14 °C. Continuously monitor and adjust the pH to remain between 8.0 and 10.0[1].

  • Validation: The dropwise addition should take exactly 1 hour. Maintain incubation, then extract with chloroform. Dry the organic phase over anhydrous sodium sulfate before evaporating under reduced pressure to yield the product[1].

SOP 2: Azeotropic Dehydration and Catalytic Thioesterification (AE-Active Ester Synthesis)

Objective: Prevent catalyst poisoning and achieve >94% yield of AE-active ester.

  • Substrate Loading: Charge a 500 mL crystallizer with 50 g of water-containing methoxyiminoacetic acid (ATMAA) and 200 g of acetonitrile solvent[3].

  • Azeotropic Dehydration (Critical Step): Heat the mixture to boiling reflux for 0.5 hours. Extract the water-containing solvent and continuously replenish with anhydrous acetonitrile.

  • Moisture Validation: Stop dehydration only when the moisture content in the solution drops below 0.1%[3].

  • Catalytic Activation: Cool the reactor to 0–10 °C (to prevent Z-to-E isomerization). Add 150 mL of dichloromethane. Introduce the reagents: dibenzothiazole disulfide, triphenylphosphine (PPh3), and triethylamine (TEA)[3].

  • Reaction & Isolation: Stir the mixture for 3 hours. The PPh3/TEA system will drive the thioesterification cleanly due to the absence of water. Filter the mixture to isolate the AE-active ester (Expected yield: ~94.3%)[3].

References
  • Guidechem. "What is the synthesis method for 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid? - FAQ".
  • Google Patents. "CN102336721B - Method for synthesizing AE-active ester by using water-containing 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid".
  • Frontiers of Chemical Engineering in China. "Improvement in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester".

Sources

Troubleshooting

optimizing long-term storage conditions for methoxyiminoacetic acid ethyl ester stability

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide for researchers and drug development professionals handling methoxyiminoacetic acid ethyl es...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide for researchers and drug development professionals handling methoxyiminoacetic acid ethyl ester and its derivatives (such as ATMAE, a critical intermediate in cephalosporin antibiotic synthesis).

Because the Z-isomer geometry is essential for conferring β -lactamase resistance in downstream active pharmaceutical ingredients (APIs), maintaining stereochemical and structural integrity during storage is paramount. This guide moves beyond basic handling instructions to explain the mechanistic causality behind degradation and provides a self-validating framework for long-term stability.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the Z-isomer purity of my methoxyiminoacetic acid ethyl ester dropping over time? The Causality: The oxime ether double bond (C=N) is highly susceptible to photo-induced isomerization. When exposed to UV or visible light, the molecule absorbs photons that provide the activation energy required to temporarily break the π -bond. This allows free rotation and relaxation into the thermodynamically mixed or E-isomer state. The Solution: You must store the compound in a cool, shaded area[1]. Always use actinic (amber) glass containers to block wavelengths <500 nm, and ensure that any prolonged handling or aliquoting is conducted under low-light laboratory conditions.

Q2: I am seeing an increase in free acid content during my HPLC stability indicating assays. How do I prevent this? The Causality: Esters undergo spontaneous hydrolysis in the presence of moisture, a degradation mechanism that eventually reaches a thermodynamic equilibrium favoring the free acid and alcohol[2]. For this compound, ambient water cleaves the ethyl ester linkage to form ethanol and methoxyiminoacetic acid[3]. This reaction is autocatalytic if trace acidic impurities are present. The Solution: Implement strict anhydrous storage protocols. Keep the container tightly closed in a dry environment[4]. Purge the container headspace with an inert gas[1] before sealing to displace atmospheric moisture.

Q3: Should I use Nitrogen or Argon for the inert gas blanket? The Causality: While Nitrogen is standard, Argon is superior for long-term storage of sensitive liquids and solids. Argon is approximately 38% denser than atmospheric air. When gently purged into a vial, it pools at the bottom, creating a robust physical blanket over the chemical. Nitrogen, being closer to the density of air, mixes more readily with ambient oxygen and moisture during the sealing process.

Part 2: Degradation Pathways Visualization

Understanding the chemical vulnerability of your compound is the first step in preventing its degradation. The diagram below illustrates the two primary failure modes: moisture-driven cleavage and light-driven stereochemical flipping.

Degradation A Methoxyiminoacetic Acid Ethyl Ester (Z-isomer) B Free Acid (Hydrolysis Product) A->B H2O / Moisture (Ester Cleavage) C E-isomer (Isomerization Product) A->C UV / Light (Photoisomerization)

Fig 1. Primary degradation pathways: Hydrolysis and Z/E photoisomerization.

Part 3: Quantitative Stability Data

To demonstrate the critical impact of environmental controls, the following table summarizes the expected degradation trajectory of methoxyiminoacetic acid ethyl ester over a 6-month period under various storage conditions.

Table 1: Impact of Storage Conditions on Compound Stability (6-Month Accelerated Data)

Storage ConditionTemperatureHeadspace AtmosphereLight ExposureRemaining Z-Isomer PurityFree Acid Formation
Optimal (Target) 2–8°CArgon (Ar)Dark (Amber Glass)> 99.5% < 0.1%
Sub-optimal Gas 2–8°CAmbient AirDark (Amber Glass)98.2%1.8%
Room Temp 25°CArgon (Ar)Dark (Amber Glass)96.5%0.9%
Uncontrolled 25°CAmbient AirClear Glass (Light)82.0% (High E-isomer)4.5%

Data Interpretation: Thermal energy accelerates both pathways, but the absence of an inert gas[1] is the primary driver for free acid formation, while light exposure catastrophically destroys the Z-isomer ratio.

Part 4: Self-Validating Storage Protocol

A standard operating procedure is only as reliable as its verification mechanism. The following step-by-step methodology is designed as a self-validating system . By utilizing "sentinel vials," you can verify the integrity of your entire batch without repeatedly exposing the main stock to atmospheric conditions.

Step-by-Step Methodology:

  • Pre-Storage Quality Control (Validation Baseline): Before packaging, perform a Karl Fischer (KF) titration to verify that the bulk moisture content is 0.1%. Run a baseline HPLC assay to record the exact Z/E ratio and free acid percentage.

  • Vial Preparation: Bake amber glass vials at 120°C for 4 hours to drive off surface-bound moisture, then cool them in a desiccator.

  • Aliquoting & Sentinel Strategy: Divide the bulk material into single-use aliquots. Create three smaller "sentinel vials" from the same batch. These will be tested at 1, 3, and 6 months to validate the storage conditions without opening the primary aliquots.

  • Argon Purging: Insert a low-flow Argon gas line (99.999% purity) into the vial, keeping the tip just above the chemical surface. Purge gently for 15 seconds to displace ambient air.

  • Hermetic Sealing: Immediately cap the vial using a PTFE-lined silicone septum. Causality: The PTFE face provides a chemically inert barrier to the ester, while the compressible silicone backing ensures a hermetic mechanical seal against atmospheric moisture.

  • Temperature-Controlled Storage: Store the sealed vials at 2–8°C[1] inside a secondary sealed Mylar bag containing indicating silica gel.

Part 5: Workflow Visualization

StorageWorkflow Step1 1. Baseline QC (KF Titration & HPLC) Step2 2. Aliquot into Baked Amber Vials Step1->Step2 Step3 3. Purge Headspace with Argon Gas Step2->Step3 Step4 4. Seal with PTFE-Lined Caps Step3->Step4 Step5 5. Store at 2-8°C with Desiccant Step4->Step5

Fig 2. Step-by-step packaging workflow for long-term stability.

Sources

Optimization

reducing byproduct formation in methoxyiminoacetic acid ethyl ester synthesis

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of methoxyiminoacetic acid ethyl ester is a critical step in the production of various...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of methoxyiminoacetic acid ethyl ester is a critical step in the production of various active pharmaceutical ingredients, notably in the side chains of cephalosporin antibiotics.[1] Achieving high purity and yield is paramount to ensure the efficacy and safety of the final drug product. However, the synthetic route is often plagued by the formation of various byproducts that can complicate purification, reduce yields, and potentially compromise the quality of the intermediate.

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in the synthesis of methoxyiminoacetic acid ethyl ester. Our goal is to equip you with the knowledge to diagnose and resolve common issues encountered during your experiments, ultimately leading to a more efficient and robust synthetic process.

Troubleshooting Guide: Diagnosing and Resolving Byproduct Formation

This section is designed to help you identify the root cause of common problems encountered during the synthesis and purification of methoxyiminoacetic acid ethyl ester.

Q1: My yield of methoxyiminoacetic acid ethyl ester is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a common issue that can stem from several factors throughout the two-step synthesis process. Let's break down the potential culprits in each stage.

Step 1: Nitrosation of Ethyl Cyanoacetate

The first step involves the reaction of ethyl cyanoacetate with a nitrosating agent, typically sodium nitrite, in an acidic medium to form ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate.[1]

Potential Causes for Low Yield:

  • Incomplete Reaction: Insufficient reaction time or improper temperature control can lead to unreacted starting material. The reaction should be maintained at a low temperature (0-10°C) to prevent decomposition of the product.[1]

  • Side Reactions of the Starting Material: Ethyl glyoxylate, a related starting material for similar structures, is prone to polymerization and self-condensation, especially in the presence of impurities or under basic conditions.[2] While ethyl cyanoacetate is less prone to this, maintaining a clean reaction is crucial.

  • pH Control: The pH of the reaction is critical. The addition of acid should be slow and controlled to maintain the desired acidic environment without causing excessive decomposition.[1]

Recommended Solutions:

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.

  • Strict Temperature Control: Employ an ice bath to maintain the reaction temperature between 0-5°C during the addition of sodium nitrite and below 10°C during acidification.[1]

  • Controlled Reagent Addition: Add the sodium nitrite solution and the acid dropwise to prevent localized temperature increases and to maintain optimal pH.

Step 2: O-Methylation of Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate

This step involves the methylation of the hydroxyimino group to form the desired methoxyimino product.

Potential Causes for Low Yield:

  • Incomplete Deprotonation: The hydroxyimino group must be deprotonated by a base to form a nucleophilic oxygen for the methylation reaction. Incomplete deprotonation will result in unreacted starting material.[3]

  • Ineffective Methylating Agent: The reactivity of the methylating agent is crucial. Dimethyl sulfate (DMS) and methyl iodide are commonly used and effective.[1][3]

  • Side Reactions: N-methylation of the cyano or imino nitrogen can occur, leading to byproduct formation. This is generally less favored than O-methylation but can be influenced by solvent and temperature.[3]

Recommended Solutions:

  • Base Selection and Handling: Use a sufficiently strong and anhydrous base, such as potassium carbonate or sodium hydroxide, to ensure complete deprotonation.[3]

  • Choice of Methylating Agent: Use a slight excess (1.1-1.2 equivalents) of a reactive methylating agent like dimethyl sulfate.[3]

  • Solvent and Temperature Optimization: A non-polar aprotic solvent may help minimize N-methylation. Lower reaction temperatures generally improve selectivity for O-methylation.[3]

Q2: I'm observing an unexpected peak in my HPLC/GC analysis. What could it be and how do I get rid of it?

The presence of unexpected peaks indicates the formation of byproducts. Identifying these impurities is the first step toward eliminating them.

Common Byproducts and Their Origins:
ByproductPotential OriginRecommended Action
(E)-isomer of methoxyiminoacetic acid ethyl ester The desired product is the (Z)-isomer, which is thermodynamically more stable.[1] However, the (E)-isomer can also form.Optimize reaction conditions (e.g., solvent, temperature) during the methylation step to favor the formation of the (Z)-isomer. Purification via column chromatography or recrystallization may be necessary.[1]
Unreacted Starting Materials Incomplete reaction in either the nitrosation or methylation step.Monitor reactions by TLC to ensure completion.[1] Optimize reaction time and temperature.[3]
Ethyl 2-hydroxy-2-cyanoacetate Incomplete methylation of the hydroxyimino intermediate.Ensure complete deprotonation by using an adequate amount of a strong, anhydrous base. Use a slight excess of the methylating agent.[3]
Hydrolysis Products The ester group can be hydrolyzed back to a carboxylic acid under acidic or basic conditions, especially in the presence of water.[2]Use anhydrous solvents and reagents.[3] Perform workup under neutral or mildly acidic/basic conditions and avoid prolonged exposure to harsh pH.
Polymeric Materials Some starting materials, like ethyl glyoxylate, are prone to polymerization.[2]Use fresh or purified starting materials.
N-methylated Byproducts Methylation of the nitrogen atom in the cyano or imino group.Use a non-polar aprotic solvent and maintain lower reaction temperatures to favor O-methylation.[3]

Analytical Workflow for Impurity Identification:

To effectively troubleshoot, a robust analytical workflow is essential.

cluster_0 Impurity Identification Workflow Start Crude Product with Impurity HPLC HPLC Analysis Start->HPLC Inject sample LC_MS LC-MS Analysis HPLC->LC_MS If unknown peak NMR NMR Spectroscopy LC_MS->NMR For structural confirmation Identify Identify Impurity Structure NMR->Identify Optimize Optimize Reaction Conditions Identify->Optimize End Pure Product Optimize->End

Caption: Workflow for identifying and eliminating impurities.

Frequently Asked Questions (FAQs)

Q3: What is the mechanistic basis for the formation of the (Z)-isomer as the major product?

The preference for the (Z)-isomer of methoxyiminoacetic acid ethyl ester is primarily due to its greater thermodynamic stability compared to the (E)-isomer. During the O-methylation of ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate, the reaction generally proceeds to give the more stable product.[1]

Q4: How critical is the quality of the starting materials?

The purity of your starting materials, particularly ethyl cyanoacetate, is paramount. Impurities can lead to a host of side reactions. For instance, the presence of water can lead to hydrolysis of the ester functionality.[2] It is highly recommended to use freshly distilled or high-purity starting materials.

Q5: What are the best practices for purifying the final product?

Purification of methoxyiminoacetic acid ethyl ester can be challenging due to the potential for co-eluting byproducts.

Recommended Purification Protocol:

  • Workup: After the reaction is complete, filter off any inorganic salts. The filtrate should be concentrated under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove water-soluble impurities.[3]

  • Drying: The organic layer should be dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Purification:

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from byproducts with different polarities.[1]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate

This protocol is a generalized procedure and may require optimization.

  • To a stirred solution of ethyl cyanoacetate (1.0 eq) in a suitable solvent (e.g., water or acetic acid), add a solution of sodium nitrite (1.0-1.2 eq) in water portion-wise.

  • Maintain the reaction temperature between 0-5°C using an ice bath.[1]

  • After the addition of sodium nitrite is complete, slowly add an acid (e.g., acetic acid or dilute sulfuric acid) to the reaction mixture while maintaining the temperature below 10°C.[1]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.[1]

Protocol 2: Synthesis of Methoxyiminoacetic Acid Ethyl Ester (O-Methylation)
  • Suspend ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate (1.0 eq) in an anhydrous solvent (e.g., acetone, dichloromethane, or N,N-dimethylformamide).[1]

  • Add a base (e.g., anhydrous potassium carbonate, 1.5-2 equivalents) to the suspension and stir for 30 minutes at room temperature.[3]

  • Cool the mixture to 0°C and add a methylating agent, such as dimethyl sulfate (1.1-1.2 equivalents), dropwise.[3]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Protocol 3: HPLC Method for Purity Analysis

This is a starting point for an HPLC method and may require optimization for your specific system.[4][5]

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water (HPLC grade)
Mobile Phase B Acetonitrile (HPLC grade)
Gradient Linear gradient from 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water.[4]

Visualizing Reaction Pathways

cluster_1 Synthetic Pathway and Byproduct Formation A Ethyl Cyanoacetate B Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate A->B NaNO2, Acid C Methoxyiminoacetic Acid Ethyl Ester (Z-isomer) B->C Base, CH3-X D N-methylated Byproduct B->D Side Reaction E (E)-isomer C->E Isomerization F Hydrolysis Product C->F Hydrolysis

Caption: Key reactions and potential byproduct pathways.

References

  • A Comparative Guide to Assessing the Purity of Synthesized Ethyl (2Z)
  • The Genesis of a Crucial Intermediate: A Technical History of Ethyl (2Z)
  • Synthesis of ethyl 2-(2-aminothiazol-4-yl)
  • A Comparative Guide to the Validation of Analytical Methods for Ethyl (2Z)
  • Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacet
  • Technical Support Center: Synthesis of Ethyl (2Z)

Sources

Reference Data & Comparative Studies

Validation

comparing methoxyiminoacetic acid ethyl ester with ethyl 2-hydroxyiminoacetate

Comparative Guide: Methoxyiminoacetic Acid Ethyl Ester vs. Ethyl 2-Hydroxyiminoacetate in Advanced Organic Synthesis As a Senior Application Scientist, selecting the appropriate oxime-based building block is a critical d...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Methoxyiminoacetic Acid Ethyl Ester vs. Ethyl 2-Hydroxyiminoacetate in Advanced Organic Synthesis

As a Senior Application Scientist, selecting the appropriate oxime-based building block is a critical decision that dictates the trajectory of a synthetic workflow. This guide provides an objective, data-driven comparison between Methoxyiminoacetic Acid Ethyl Ester (MIAEE) and Ethyl 2-Hydroxyiminoacetate (EHIA) . While these two molecules differ structurally by only a single methyl group, this minor modification fundamentally alters their physicochemical properties, reactivity profiles, and downstream applications in pharmaceutical development[1][2].

Core Causality & Physicochemical Comparison

The divergent utility of these two compounds originates entirely from the substitution on the oxime oxygen atom.

  • Ethyl 2-Hydroxyiminoacetate (EHIA): The presence of a free hydroxyl group (-OH) allows for hydrogen bonding and makes the molecule highly susceptible to oxidation or dehydrohalogenation. This specific reactivity enables EHIA to act as a premier precursor for generating transient nitrile oxides , which are essential for 1,3-dipolar cycloadditions[3][4].

  • Methoxyiminoacetic Acid Ethyl Ester (MIAEE): O-methylation eliminates the hydrogen bond donor capacity and covalently locks the oxime geometry. Because it lacks a free hydroxyl group, MIAEE cannot form a nitrile oxide. Instead, it serves as a highly stable structural motif. The Z-isomer of the methoxyimino group is a critical pharmacophore in third-generation cephalosporins (e.g., cefotaxime), where its steric bulk physically shields the adjacent β -lactam ring from enzymatic hydrolysis by β -lactamases[2][5].

Table 1: Physicochemical and Structural Profiles
PropertyEthyl 2-Hydroxyiminoacetate (EHIA)Methoxyiminoacetic Acid Ethyl Ester (MIAEE)
CAS Number 31767-15-464485-88-7 (as aminothiazole derivative)
Chemical Structure HO-N=CH-COOCH2CH3CH3O-N=CH-COOCH2CH3
Hydrogen Bond Donor Yes (Strong)No
Primary Reactivity Electrophilic nitrile oxide generationStable oxime ether linkage
Primary Application Synthesis of isoxazoles/isoxazolines β -lactamase resistant pharmacophore

Mechanistic Pathways & Logical Relationships

The Reactive Pathway: EHIA to Heterocycles

EHIA is extensively utilized to construct heterocyclic rings. Under oxidative or electrochemical conditions, EHIA loses two electrons and two protons to generate a highly electrophilic ethyl carboxylate nitrile oxide. This dipole readily undergoes a [3+2] cycloaddition with various alkenes or alkynes to form isoxazolines or isoxazoles[3][6].

G A Ethyl 2-hydroxyiminoacetate (EHIA) B Electrolysis / Oxidation (- 2e-, - 2H+) A->B C Nitrile Oxide Intermediate [EtOOC-C≡N+-O-] B->C E Isoxazoline Derivative (Cycloadduct) C->E [3+2] Cycloaddition D Dipolarophile (e.g., Styrene) D->E Intermolecular Trapping

Electrochemical pathway of EHIA to isoxazolines via a reactive nitrile oxide intermediate.
The Stable Pathway: MIAEE as a Pharmacophore

MIAEE does not participate in cycloadditions. The O-methyl group prevents the elimination required to form a nitrile oxide. This chemical inertness is leveraged in drug design; the methoxyimino group remains intact throughout complex synthetic sequences and provides critical steric shielding in the final active pharmaceutical ingredient (API)[2].

G A Methoxyiminoacetic Acid Ethyl Ester (MIAEE) B O-Methylation locks Oxime Conformation A->B C Inert to Oxidation (No Nitrile Oxide) B->C Lacks free -OH D Stable Pharmacophore (Steric Shielding) B->D Z-isomer stability

Structural stability of MIAEE preventing oxidation and enabling its use as a stable pharmacophore.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Biphasic Electrosynthesis of Isoxazolines from EHIA

This protocol leverages a biphasic electrochemical system to generate nitrile oxides from EHIA without hazardous oxidizers[3][6].

  • Causality: The highly polar nitrile oxide intermediate is prone to hydrolysis. By using a biphasic system (MTBE/Aqueous NaI), the intermediate is immediately driven into the organic layer where it reacts with the lipophilic alkene, preventing aqueous degradation[3].

Step-by-Step Workflow:

  • Preparation: Prepare a 1:1 (v/v) biphasic mixture of methyl tert-butyl ether (MTBE) and 1 M aqueous sodium iodide (NaI). The NaI acts as both the supporting electrolyte and the redox mediator.

  • Reagent Addition: Dissolve EHIA (1.0 equiv) and the target alkene (e.g., styrene, 2.0 equiv) into the organic phase.

  • Electrolysis Setup: Equip an undivided electrochemical cell with Boron-Doped Diamond (BDD) electrodes (anode and cathode).

  • Reaction Execution: Apply a constant current density of 18 mA/cm² under vigorous stirring at 25 °C until 4.14 F/mol of charge is passed.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane/Ethyl Acetate 3:1). The complete disappearance of the EHIA spot and the appearance of a less polar cycloadduct spot confirm the successful in situ generation and trapping of the nitrile oxide.

  • Isolation: Separate the organic layer, recover unreacted styrene via simple distillation, and purify the crude product by silica gel filtration.

Protocol 2: Synthesis of MIAEE via Direct O-Methylation
  • Causality: Alkylation of the oxime oxygen requires a weak base to deprotonate the oxime (pKa ~10) without inducing the hydrolysis of the sensitive ethyl ester group.

Step-by-Step Workflow:

  • Preparation: Dissolve EHIA (1.0 equiv) in anhydrous DMF (0.5 M concentration) under an argon atmosphere.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) and stir for 15 minutes at 0 °C to form the oximate anion.

  • Alkylation: Dropwise add methyl iodide (MeI, 1.2 equiv) while strictly maintaining the temperature at 0 °C to minimize unwanted N-alkylation byproducts.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Analyze an aliquot via ¹H NMR. The complete disappearance of the broad -OH singlet (>9.0 ppm) and the emergence of a sharp -OCH₃ singlet (~3.9 ppm) validates successful O-methylation.

  • Isolation: Quench the reaction with cold water, extract with ethyl acetate, wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Comparative Performance Data

When choosing between these two intermediates, performance metrics in their respective primary reactions must be evaluated. The data below summarizes the experimental efficiency of EHIA in cycloadditions versus the stability metrics of MIAEE in structural applications.

Table 2: Experimental Performance Metrics
MetricEHIA (Cycloaddition Pathway)MIAEE (Structural Pathway)
Typical Yield 51% – 72% (Isoxazoline formation)[3]>90% (O-Methylation / Incorporation)
Scalability Hectogram-scale (via biphasic electrosynthesis)[6]Multi-kilogram scale (API manufacturing)
Byproduct Profile Unreacted alkenes (recoverable via distillation)[6]Minimal (N-alkylation trace impurities)
Environmental Impact Low (Avoids strong oxidizers/bases)[7]Moderate (Requires alkylating agents)

References

  • Biphasic Electrosynthesis of 2-Isoxazol(in)e-3-carboxylates: Reaction Optimization from Milligram to Hectogram Scale Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Intermolecular Cycloaddition of N-Boranonitrone with Alkenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate Properties and Applications Source: LookChem Chemical Database URL:[Link]

Sources

Comparative

mass spectrometry fragmentation patterns of methoxyiminoacetic acid ethyl ester

Title: Analytical Showdown: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of Methoxyiminoacetic Acid Ethyl Ester Introduction Methoxyiminoacetic acid ethyl ester (Ethyl 2-(methoxyimino)acetate) is a critical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Showdown: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of Methoxyiminoacetic Acid Ethyl Ester

Introduction Methoxyiminoacetic acid ethyl ester (Ethyl 2-(methoxyimino)acetate) is a critical synthetic intermediate in the production of third- and fourth-generation cephalosporin antibiotics, such as ceftiofur, cefdinir, and cefepime[1][2][3]. The presence of the methoxyimino moiety in these active pharmaceutical ingredients (APIs) confers vital resistance against bacterial β-lactamases[1]. Consequently, characterizing this intermediate and profiling its impurities is a regulatory necessity in pharmaceutical development[4].

This guide objectively compares the performance of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of methoxyiminoacetic acid ethyl ester. By analyzing the causality behind their distinct fragmentation pathways, scientists can select the optimal platform for their specific analytical workflows.

The Ionization Dichotomy: Hard vs. Soft Fragmentation

The choice of ionization technique fundamentally dictates the fragmentation mechanics and the resulting spectral data.

  • GC-EI-MS (Hard Ionization): Operating at a standard 70 eV, EI strips an electron to form a highly energetic radical cation (M+• at m/z 131). The excess internal energy drives immediate, extensive fragmentation through homolytic cleavages and radical losses. This platform excels in generating highly reproducible, library-searchable spectra, making it ideal for untargeted impurity profiling.

  • LC-ESI-MS/MS (Soft Ionization): ESI gently protonates the molecule to yield an even-electron precursor ion ([M+H]+ at m/z 132)[3]. Because the precursor retains minimal excess energy, significant fragmentation only occurs when subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS)[1]. This approach is superior for high-sensitivity quantitation and targeted structural confirmation.

Comparative analytical workflow for GC-EI-MS and LC-ESI-MS/MS structural elucidation.

Self-Validating Experimental Protocols

To ensure trustworthy and reproducible results, the following protocols utilize self-validating mechanisms, such as MS/MS transitions, to confirm the origin of product ions[4].

Protocol A: GC-EI-MS Workflow

  • Sample Preparation: Dilute the methoxyiminoacetic acid ethyl ester standard in GC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a standard 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m × 0.25 mm, 0.25 µm film). Set the oven temperature program: initial hold at 60°C for 1 min, ramp at 15°C/min to 250°C, and hold for 3 mins. Helium carrier gas flow at 1.0 mL/min.

  • Ionization & Acquisition: Operate the MS source in Electron Impact (EI) mode at 70 eV. Set the transfer line to 250°C and the ion source to 230°C. Acquire data in full scan mode across a mass range of m/z 40–400.

Protocol B: LC-ESI-MS/MS Workflow

  • Sample Preparation: Dilute the compound in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% formic acid to a concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 × 50 mm). Use a gradient elution with Mobile Phase A (Water + 0.1% formic acid) and Mobile Phase B (Acetonitrile + 0.1% formic acid) at a flow rate of 0.4 mL/min.

  • Ionization & Acquisition: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode[3]. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Perform a Product Ion Scan (MS2) targeting the precursor [M+H]+ at m/z 132. Optimize Collision Energy (CE) between 10–25 eV using Argon as the collision gas to generate the fragmentation spectrum[1].

Fragmentation Data Synthesis and Mechanistic Causality

The structural elucidation relies on understanding why specific bonds break under different energy regimes. Table 1 summarizes the key quantitative data obtained from both platforms.

Table 1: Comparative MS Fragmentation Data for Methoxyiminoacetic Acid Ethyl Ester

Fragment IdentityGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Relative AbundanceMechanistic Causality
Precursor Ion 131 (M+•)132 ([M+H]+)Low (EI) / High (ESI)Radical cation (EI) vs. Even-electron protonated adduct (ESI).
[M - C2H4] N/A104Mediumβ-hydrogen transfer from the ethyl ester to the carbonyl oxygen, expelling neutral ethylene (28 Da).
[M - EtOH] N/A86HighLoss of neutral ethanol (46 Da) from the protonated ester, yielding an acylium ion.
[M - •OCH2CH3] 86N/AHighAlpha-cleavage at the ester carbonyl, expelling an ethoxy radical (45 Da).
[M - •OCH3] 100N/ALowCleavage of the methoxy group from the oxime nitrogen, expelling a methoxy radical (31 Da).
[m/z 86 - CO] 5858Base PeakExtrusion of carbon monoxide (28 Da) from the m/z 86 acylium ion, yielding an imine cation.

Mechanistic Insights: In the GC-EI-MS spectrum, the base peak is typically m/z 58. The radical cation (m/z 131) undergoes rapid alpha-cleavage to lose the ethoxy radical (•OCH2CH3, 45 Da), forming an acylium ion at m/z 86. This acylium ion is highly unstable under 70 eV conditions and immediately extrudes neutral carbon monoxide (CO, 28 Da) to form the stable imine cation at m/z 58 (CH3-O-N=CH+).

In the LC-ESI-MS/MS spectrum, the even-electron rule strictly dictates the loss of neutral molecules rather than radicals[4]. The protonated precursor (m/z 132) undergoes CID to lose neutral ethanol (46 Da), yielding the same acylium ion at m/z 86. Alternatively, it can undergo a rearrangement involving the beta-hydrogen of the ethyl ester group, expelling neutral ethylene (C2H4, 28 Da) to form the protonated carboxylic acid at m/z 104. Further fragmentation of the m/z 86 ion via CO loss yields the m/z 58 product ion, validating the structural connectivity.

LC-ESI-MS/MS Collision-Induced Dissociation (CID) fragmentation pathway.

Conclusion

Both GC-EI-MS and LC-ESI-MS/MS provide robust, complementary data for the structural elucidation of methoxyiminoacetic acid ethyl ester. GC-MS is the platform of choice for rapid, library-driven purity profiling due to its standardized 70 eV fragmentation. Conversely, LC-MS/MS offers superior sensitivity and clear, logical neutral-loss pathways (e.g., ethanol and ethylene extrusion) that are invaluable for targeted quantification and tracking the methoxyimino moiety through complex synthetic reaction matrices[1][3].

References

  • Identification of Ceftiofur Oxidation Products by High-Performance Liquid Chromatography/Electrospray Ionization/Tandem Mass Spectrometry. Accesson. Available at: [Link]

  • Structural identification and characterization of impurities in ceftizoxime sodium. ResearchGate. Available at: [Link]

  • A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir. Sphinx Knowledge House. Available at: [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry Assays for Therapeutic Drug Monitoring of Cefepime. Semantic Scholar. Available at: [Link]

Sources

Validation

Comparative Kinetic Studies of Methoxyiminoacetic Acid Ethyl Ester Hydrolysis: Alkaline vs. Enzymatic Pathways

Executive Summary & Industrial Context Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (commonly referred to as EMATA) is a foundational intermediate in the synthesis of third- and fourth-generation cephalosporin ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Industrial Context

Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (commonly referred to as EMATA) is a foundational intermediate in the synthesis of third- and fourth-generation cephalosporin antibiotics, including cefotaxime, ceftriaxone, and cefepime[1]. The transformation of EMATA into its free acid, 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMA), via ester hydrolysis is a critical process node.

The structural integrity of the (Z)-methoxyimino group during this hydrolysis is non-negotiable; it provides the essential steric hindrance that protects the final cephalosporin's β-lactam ring from degradation by bacterial β-lactamases[2]. This guide objectively compares the kinetic profiles, yields, and mechanistic causalities of traditional alkaline hydrolysis against emerging enzymatic (biocatalytic) alternatives, providing actionable protocols for drug development professionals.

Mechanistic Causality & Kinetic Profiling

To optimize the hydrolysis of EMATA, one must understand the thermodynamic and kinetic vulnerabilities of the molecule. The ester linkage is highly susceptible to nucleophilic attack, but the adjacent thiazole ring and methoxyimino group introduce stability challenges.

  • Alkaline Hydrolysis (Chemical Pathway): The base-catalyzed hydrolysis follows a classic BAC​2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). Hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that rapidly collapses to expel ethanol[3]. This reaction exhibits pseudo-first-order kinetics when sodium hydroxide is used in excess. However, the reaction is highly exothermic. If the internal temperature exceeds 50°C, the thermal energy overcomes the activation barrier for C=N bond rotation, causing the active (Z)-isomer to flip into the inactive (E)-isomer[3].

  • Enzymatic Hydrolysis (Biocatalytic Pathway): Utilizing serine hydrolases (such as specific esterases, penicillin acylases, or Candida antarctica lipase B) offers a highly stereoselective alternative[4][5]. The reaction follows Michaelis-Menten kinetics. While the catalytic turnover rate ( kcat​ ) is slower than the chemical hydroxide attack, the enzymatic pocket stabilizes the (Z)-configuration. The mild physiological conditions (pH 7.0–7.5, 30°C) completely suppress (E)-isomerization and prevent degradation of the thiazole ring[4][6].

  • Acidic Hydrolysis: Acid-catalyzed hydrolysis is universally avoided for this substrate. Protonation of the thiazole nitrogen and the methoxyimino oxygen under low pH and high heat leads to sluggish kinetics, extensive decomposition, and poor yields[1].

Kinetics E Substrate EMATA TS1 Tetrahedral Intermediate E->TS1 OH- Attack (k_alk) TS2 Enzyme-Substrate Complex E->TS2 Hydrolase (k_cat/Km) P Product (Z)-ATMA TS1->P Fast BP Degradant (E)-Isomer TS1->BP T > 50°C TS2->P Stereoselective

Kinetic pathways showing intermediate states and temperature-dependent E-isomer degradation.

Quantitative Data Comparison

The following table summarizes the kinetic parameters and performance metrics of the three primary hydrolysis methodologies based on empirical process data.

ParameterAlkaline Hydrolysis (20% NaOH)Enzymatic Hydrolysis (Esterase/Lipase)Acidic Hydrolysis (HCl/H₂SO₄)
Reaction Temperature 25°C – 30°C (Strictly <50°C)30°C – 37°C> 60°C (Reflux)
Kinetic Duration 2 – 5 hours12 – 24 hours> 12 hours
Isolated Yield ~94.6%~92.0%< 70.0%
(Z)-Isomer Retention High (Requires strict cooling)Near 100% (Stereoselective)Poor (Extensive (E)-isomerization)
Scalability & Cost Highly scalable, low reagent costModerate scale, higher catalyst costNot viable for scale-up
Environmental Impact High (Requires acid quenching)Low (Aqueous, mild pH)High (Corrosive waste)

Experimental Workflows & Self-Validating Protocols

Workflow A EMATA (Ethyl Ester) Starting Material B1 Alkaline Hydrolysis 20% NaOH, 25-30°C A->B1 Chemical Pathway B2 Enzymatic Hydrolysis Esterase, pH 7.0-7.5 A->B2 Biocatalytic Pathway C1 Acidification HCl to pH 2.5-3.0 B1->C1 2-5 hrs (Fast Kinetics) C2 Mild Separation Filtration / Extraction B2->C2 12-24 hrs (Slow Kinetics) D ATMA (Free Acid) Target Z-Isomer C1->D Precipitation C2->D High Purity Isolation

Workflow comparison of alkaline vs. enzymatic hydrolysis of EMATA to ATMA.
Protocol A: Optimized Alkaline Hydrolysis (Industrial Standard)

This protocol utilizes a controlled exotherm to maximize yield while preventing thermal isomerization[3].

  • Reagent Preparation: Prepare a 20% (w/v) sodium hydroxide solution. Causality: A 20% concentration provides sufficient molar excess to drive pseudo-first-order kinetics without causing localized superheating upon addition.

  • Substrate Dissolution: Suspend 1.0 equivalent of EMATA in the 20% NaOH solution (volume ratio of EMATA to NaOH solution should be approximately 1:2.8)[3].

  • Kinetic Control (Critical Step): Maintain the reaction vessel under aggressive stirring. Control the internal temperature strictly between 25°C and 30°C using a jacketed cooling system. Causality: Allowing the temperature to exceed 50°C will trigger the thermodynamic shift to the (E)-isomer, ruining the batch[3].

  • In-Process Validation: After 2 hours, sample the mixture. Quench an aliquot in dilute acid and analyze via HPLC (UV detection at 254 nm). The reaction is self-validating when the EMATA peak area is < 0.5%. Total reaction time is typically 2 to 5 hours.

  • Decolorization: Add activated carbon to the completed reaction mixture, stir for 15 minutes, and filter.

  • Precipitation: Cool the filtrate to < 5°C. Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 2.5–3.0. Causality: The isoelectric point of ATMA dictates that it precipitates efficiently in this narrow acidic window[3].

  • Isolation: Centrifuge the precipitate, wash with chilled water to remove NaCl salts, and dry under a vacuum to yield the crude (Z)-ATMA (Expected yield: ~94.6%).

Protocol B: Enzymatic Hydrolysis (Green Chemistry Alternative)

This protocol utilizes immobilized esterases to achieve near-perfect stereoretention, ideal for highly sensitive downstream applications[4][5].

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer solution adjusted to pH 7.2.

  • Substrate Suspension: Add EMATA (1.0 eq) to the buffer. Because EMATA is poorly soluble in water, add 10% (v/v) of a co-solvent (e.g., DMSO or tert-butanol) to improve substrate availability to the enzyme.

  • Enzyme Addition: Introduce the immobilized esterase (e.g., Candida antarctica lipase B or an α -amino acid ester hydrolase) at a loading of 5-10% w/w relative to the substrate[4].

  • Incubation: Agitate the mixture gently at 30°C – 37°C for 12 to 24 hours. Maintain the pH at 7.2 using a pH stat (titrating with 1M NaOH as the free acid is generated). Causality: Maintaining optimal pH prevents enzyme denaturation and ensures continuous catalytic turnover[6].

  • In-Process Validation: Monitor the consumption of NaOH via the pH stat. The reaction is complete when base consumption plateaus.

  • Isolation: Filter out the immobilized enzyme for recycling. Adjust the aqueous filtrate to pH 2.5–3.0 using mild acid (e.g., citric acid or dilute HCl) to precipitate the highly pure (Z)-ATMA.

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